2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a benzoic acid group, a sulfonyl group, and a 6-methylpyridazin-3-yl group. The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Suzuki–Miyaura Coupling
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. Let’s explore this application in detail:
Background:: SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.
Mechanism::Boron Reagents:: Several classes of boron reagents have been developed for SM coupling. These include:
Drug Discovery
The compound’s unique structure makes it an interesting scaffold for drug development. Here’s a glimpse:
Pyrrolidine Sulfonamides::- Fluorophenyl Substituents : Substituents at position 3 (R₁) influence in vitro potency and estrogen receptor (ER) profile. Fluorophenyl groups enhance biological activity, especially when meta-substituted .
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common structure in many biologically active compounds . It’s a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c1-10-2-5-15(19-18-10)25-11-6-7-20(9-11)26(23,24)12-3-4-14(17)13(8-12)16(21)22/h2-5,8,11H,6-7,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDKZJYDVXMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid |
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